molecular formula C8H12O2 B8805575 (1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid

(1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B8805575
M. Wt: 140.18 g/mol
InChI Key: JESWDXIHOJGWBP-JEAXJGTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1S,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7?/m1/s1

InChI Key

JESWDXIHOJGWBP-JEAXJGTLSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2C(=O)O

Canonical SMILES

C1CC2CC1CC2C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

15.7 g (110 mmol) of crude 5-norbornene-2-carboxylic acid was dissolved in 300 ml of ethanol, 1.55 g of 5% palladium-carbon powder was added, and the mixture was stirred under an atmosphere of hydrogen for 24 hours. After the catalyst was filtered off, the solvent was distilled off, and 14.5 g of crude 2-norbornanecarboxylic acid was obtained. Crude yield: 94%.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.55 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.00 g (20.0 mmol) of the Diels-Alder adduct obtained by the step 2 of Example 1 was dissolved in 45 ml of a mixture solvent of tetrahydrofuran-water (5:4), 1.85 g (43.0 mmol) of sodium hydroxide (93%) was added on ice cooling, and the mixture was stirred at room temperature for 24 hours. After tetrahydrofuran was distilled off, the reaction mixture was neutralized with concentrated hydrochloric acid. Then, 280 mg of 5% palladium-carbon powder was added and the mixture was stirred for 30 hours under an atmosphere of hydrogen. The catalyst was filtered off, the filtrate was acidified with concentrated hydrochloric acid and extracted with a mixture solvent of hexane-methylene chloride (98:2) (50 ml×4). The extract was dried over anhydrous magnesium sulfate and filtered, the solvent was distilled off, and 2.66 g of crude 2-norbornanecarboxylic acid was obtained. Crude yield: 95%.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Lithium chloride (8.4 mg, 0.20 mmol), para-toluenesulfonic acid (34.4 mg, 0.20 mmol), [(Ph—(R)-Phanephos)Pd2Cl4] (0.01 mmol) and norbornene (94.2 mg, 1 mmol) were weighed into a Biotage 5 ml microwave vial. A stirring bar was added and the vial was sealed with a crimp cap and put under inert atmosphere. Degassed water (between 2.5 equiv. and 15 equiv.), degassed 2-butanone (1.5 ml) and internal standard (approximately 10 μl of 1-methylnaphtalene) were added using a syringe. The solution was mixed before 20 μl of the solution was diluted in CDCl3 and analysed using NMR (to give a t0 spectra that calibrates the internal standard against starting material). The caps were pierced with two needles and quickly placed in an autoclave that had previously been placed under an argon atmosphere before being opened under a flow of argon. The autoclave was sealed, purged three times with CO and then pressurised to 30 bar and heated in a preheated oil bath or heating jacket at 65° C. with constant magnetic stirring. After the desired time, the autoclave was cooled to room temperature and the pressure released slowly. The mixture was then analysed by taking a sample, diluting with CDCl3 and obtaining an 1H NMR spectrum. This shows the formation of the desired acid as a 99:1 mixture of exo and endo isomers (52% conversion to acid, 48% oligomeric dimer-acid) The solvent was carefully removed from the reaction mixture and the residue was purified by column chromatography (SiO2, using hexane: ethylacetate 8:1 as eluent) to give colourless crystals of bicyclo[2.2.1]heptane-2-carboxylic acid (39% isolated yield). The ratio of optical isomers was determined by forming the mandelate ester of the carboxylic acid and calculating the diastereomeric excess by 1H-NMR integration, and in this case was 89:11.
Quantity
8.4 mg
Type
reactant
Reaction Step One
Quantity
34.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Ph—(R)-Phanephos)Pd2Cl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
94.2 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 μL
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
20 μL
Type
reactant
Reaction Step Six
[Compound]
Name
desired acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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